Dphpc

Lipid bilayer mechanics Atomic force microscopy Membrane nanomechanics

Standard phospholipids like POPC or DOPC introduce thermal phase transitions and variable packing density, compromising patch-clamp reproducibility. DPhPC (1,2-Diphytanoyl-sn-glycero-3-phosphocholine) solves this with: • No gel-to-liquid crystalline phase transition from -120°C to +120°C, eliminating baseline drift • 69 Ų molecular surface area (30% > POPC) for stable solvent-free bilayers • High electrical resistance & oxidation resistance for single-channel recording • >99% purity, synthetic, LCAT-inert for defined HDL scaffolds

Molecular Formula C48H96NO8P
Molecular Weight 846.3 g/mol
Cat. No. B15577321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDphpc
Molecular FormulaC48H96NO8P
Molecular Weight846.3 g/mol
Structural Identifiers
InChIInChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/t40?,41?,42?,43?,44?,45?,46-/m1/s1
InChIKeyUKDDQGWMHWQMBI-SOFRWFQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPhPC (1,2-Diphytanoyl-sn-glycero-3-phosphocholine): A Structurally Defined Phospholipid for High-Stability Model Membranes


DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) is a synthetic phosphatidylcholine distinguished by its branched, methylated phytanoyl acyl chains . This unique architecture confers exceptional bilayer stability, low ion permeability, and a broad fluid-phase temperature range, making DPhPC a preferred matrix for electrophysiology, membrane protein reconstitution, and single-channel recording studies .

Membrane Matrix Solvent-free planar bilayers and unilamellar vesicles for ion channel reconstitution.
Thermal Stability No gel-to-liquid crystalline phase transition from -120 °C to 120 °C.
Electrical Baseline High electrical resistance in absence of channels, enabling low-noise single-channel recordings.

Why In-Class Phosphatidylcholines Cannot Replace DPhPC in Critical Electrophysiology and Membrane Protein Assays


Although DPhPC belongs to the phosphatidylcholine class alongside POPC, DOPC, and DMPC, its branched isoprenoid chains yield markedly different biophysical properties that directly impact experimental outcomes [1]. Generic substitution with linear-chain analogs risks introducing variable phase behavior, elevated ion leakage, and reduced mechanical stability—factors that compromise the sensitivity and reproducibility of high-resolution electrical measurements . The evidence below quantifies these distinctions.

Larger molecular surface area compared to POPC alters bilayer packing density and permeability profiles.
DOPC and SOPC undergo gel-to-liquid crystal phase transitions at experimental temperatures; without thermal control, baseline noise may increase.
Direct substitution without protocol re-optimization may shift baseline currents and compromise protein insertion efficiency.

Quantitative Comparative Evidence: DPhPC Versus Common Phosphatidylcholine Analogs


Young's Modulus (Mechanical Stiffness) of DPhPC Bilayers Exceeds That of POPC and DOPC/DPPC by ~60–80%

Atomic force microscopy (AFM) compression studies reveal that DPhPC bilayers exhibit significantly higher elastic modulus than POPC, PDPC, and DOPC/DPPC mixtures, indicating greater resistance to mechanical deformation [1].

Surface Area
Head-to-head
DPhPC 69 Ų vs POPC 53 Ų (+30% larger)
Supports membrane packing density and protein insertion interpretation.
Langmuir monolayer at RT; data to verify in bilayer context.
Lipid bilayer mechanics Atomic force microscopy Membrane nanomechanics

DPhPC Nanodiscs Enhance CYP3A4 Thermal Stability by 4°C Relative to POPC and DMPC

In nanodiscs assembled from different phosphatidylcholines, CYP3A4 reconstituted in DPhPC exhibited a melting temperature 4°C higher than in POPC or DMPC nanodiscs, demonstrating DPhPC's ability to better preserve protein structural integrity [1].

Phase Transition
Method context
Undetectable from -120 °C to 120 °C (DSC); SOPC Tm ~6 °C, DOPC Tm ~-20 °C
Ensures constant fluid phase without thermal hysteresis.
DSC and vendor specifications; cross-study context.
Membrane protein stability Nanodiscs Cytochrome P450

DPhPC Bilayers Resist Ion Leakage; DOPC Exhibits Far Lower Electrical Resistance

Droplet interface bilayers (DIBs) formed from pure DOPC are reported to be inherently less stable and exhibit far lower membrane resistance compared to DPhPC bilayers, which maintain gigaohm seals and minimal baseline leakage currents [1][2]. DPhPC bilayers consistently achieve nominal resistances >200 GΩ [2].

LCAT Reactivity
Head-to-head
DPhPC: 0% acyl donor activity (competitive inhibitor); POPC: 100% relative activity
Avoids metabolic interference in lipoprotein reconstitution assays.
Model HDL assay; binary difference.
Ion channel recording Membrane resistance Electrophysiology

DPhPC Displays No Detectable Gel-to-Liquid Crystalline Phase Transition from –120°C to +120°C

Unlike many short-chain or unsaturated phosphatidylcholines (e.g., DMPC, DPPC) that undergo distinct phase transitions at physiological temperatures, DPhPC remains in a fluid liquid-crystalline state across an exceptionally wide temperature window (–120°C to +120°C) . This behavior is attributed to its branched phytanoyl chains.

Bilayer Stability
Head-to-head
1. Pure DPhPE
2. 7:3 DPhPC:DPhPE
3. 3:7 DPhPC:DPhPE
4. Pure DPhPC
Mixture offers enhanced robustness without sacrificing vesicle formation.
Tip-dip electrophysiology; qualitative ranking.
Phase behavior Temperature stability Model membranes

High-Value Application Scenarios for DPhPC Driven by Comparative Evidence


High-Fidelity Single-Channel Electrophysiology and Nanopore Sensing

DPhPC's gigaohm seal resistance and minimal ion leakage [1][2] make it the lipid of choice for recording ion channel currents with high signal-to-noise ratios. Its mechanical stiffness (Young's modulus ~50 MPa) [3] further stabilizes free-standing bilayers against rupture during voltage-clamp protocols, reducing experimental failure rates.

Thermal Stability Screening of Membrane Proteins in Nanodiscs

When assessing the stability of membrane proteins such as cytochrome P450s, DPhPC nanodiscs elevate the melting temperature by 4°C relative to POPC or DMPC [4]. This property extends the usable window for thermal shift assays and improves the recovery of natively folded protein, directly supporting structure-based drug discovery efforts.

Temperature-Ramped Biophysical Studies of Lipid-Protein Interactions

Because DPhPC lacks a detectable phase transition between –120°C and +120°C , it provides a consistent bilayer environment across wide temperature ranges. This eliminates confounding phase-dependent changes in fluidity or permeability, enabling precise measurements of protein conformational dynamics or ligand binding thermodynamics as a function of temperature.

Mechanosensitive Channel Reconstitution and Bilayer Mechanics Research

The 50 MPa Young's modulus of DPhPC bilayers [3] offers a robust mechanical scaffold for studying mechanosensitive ion channels. The bilayer's resistance to deformation ensures that channel gating is governed by applied tension rather than spontaneous membrane failure, improving the reproducibility of force-response curves.

Application
Selection Property
Validation Focus
Single-Channel Electrophysiology
Low-noise, thermally stable bilayer matrix
Baseline current drift, ion channel resolution
Droplet Interface Bilayers (DIBs)
High mechanical stability, spontaneous vesicle fusion
Bilayer formation reproducibility, breakdown voltage
Antimicrobial Peptide Channels
Inert, oxidation-resistant acyl chains
Peptide-induced conductance resolution, lipid degradation
Non-Metabolizable HDL Scaffolds
LCAT-inert, compositionally stable
ApoA-I conformation stability, time-independent composition

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